molecular formula C21H23ClN2 B2801046 8-Quinolinamine, N-[2,6-bis(1-methylethyl)phenyl]-2-chloro- CAS No. 2170734-03-7

8-Quinolinamine, N-[2,6-bis(1-methylethyl)phenyl]-2-chloro-

Cat. No.: B2801046
CAS No.: 2170734-03-7
M. Wt: 338.88
InChI Key: UZYNLIOXWLZSMP-UHFFFAOYSA-N
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Description

8-Quinolinamine, N-[2,6-bis(1-methylethyl)phenyl]-2-chloro- is a chemical compound with the molecular formula C21H23ClN2. It is a derivative of quinoline, a heterocyclic aromatic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Quinolinamine, N-[2,6-bis(1-methylethyl)phenyl]-2-chloro- typically involves the reaction of 8-aminoquinoline with 2,6-bis(1-methylethyl)phenyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory synthesis, with optimizations for yield and purity .

Chemical Reactions Analysis

Types of Reactions

8-Quinolinamine, N-[2,6-bis(1-methylethyl)phenyl]-2-chloro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Quinolinamine, N-[2,6-bis(1-methylethyl)phenyl]-2-chloro- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a broad-spectrum anti-infective agent sets it apart from other quinoline derivatives .

Biological Activity

8-Quinolinamine, N-[2,6-bis(1-methylethyl)phenyl]-2-chloro- (C21H23ClN2) is a derivative of quinoline, a heterocyclic aromatic compound known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, particularly those caused by infectious agents.

  • Molecular Formula : C21H23ClN2
  • Molecular Weight : 348.88 g/mol
  • Structure : The compound features a quinoline ring system substituted with a chloro group and a bulky bis(1-methylethyl)phenyl moiety, which influences its biological activity and solubility.

Synthesis

The synthesis of 8-Quinolinamine, N-[2,6-bis(1-methylethyl)phenyl]-2-chloro- typically involves the reaction of 8-aminoquinoline with 2,6-bis(1-methylethyl)phenyl chloride in the presence of a base like potassium carbonate, using organic solvents such as dimethylformamide (DMF) under elevated temperatures.

Antimicrobial Properties

Research indicates that quinoline derivatives exhibit significant antimicrobial activity. Specifically, 8-Quinolinamine has shown potential as an antimalarial agent , functioning by disrupting the heme detoxification pathway in Plasmodium parasites. This leads to the accumulation of toxic heme and ultimately results in parasite death .

Anticancer Activity

Studies have demonstrated that quinoline derivatives can possess cytotoxic effects against various cancer cell lines. For instance, compounds structurally related to 8-Quinolinamine have been evaluated for their effects on colon carcinoma and other cancer types, showing promising cytotoxicity .

The mechanism of action for 8-Quinolinamine involves:

  • Inhibition of Enzymatic Pathways : It is believed to inhibit key enzymes involved in the survival of pathogens and cancer cells.
  • Interference with DNA Replication : Similar compounds have been shown to interact with DNA, inhibiting replication and leading to cell death.

Case Studies

  • Antimalarial Evaluation : A study assessed the antimalarial properties of various quinoline derivatives against Plasmodium falciparum, revealing that some compounds exhibited submicromolar activity against chloroquine-resistant strains .
  • Cytotoxicity Tests : In vitro tests on human lung carcinoma and melanoma cell lines indicated that modifications in the quinoline structure could enhance cytotoxic effects .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityUnique Features
ChloroquineAntimalarialWell-established use; resistance issues
PrimaquineAntimalarialDifferent mechanism; effective against liver stages
QuinacrineAntiprotozoalBroad-spectrum activity; less commonly used

8-Quinolinamine is unique due to its specific substitution pattern which imparts distinct properties compared to these well-known compounds. Its broad-spectrum anti-infective potential makes it a candidate for further investigation.

Properties

IUPAC Name

2-chloro-N-[2,6-di(propan-2-yl)phenyl]quinolin-8-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClN2/c1-13(2)16-8-6-9-17(14(3)4)21(16)23-18-10-5-7-15-11-12-19(22)24-20(15)18/h5-14,23H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZYNLIOXWLZSMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)NC2=CC=CC3=C2N=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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